molecular formula C10H13N3O3 B14262867 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene CAS No. 137887-32-2

1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene

Cat. No.: B14262867
CAS No.: 137887-32-2
M. Wt: 223.23 g/mol
InChI Key: UTFFBMJPIFGAFS-UHFFFAOYSA-N
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Description

1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene is an organic compound characterized by the presence of a tert-butyl group, an azoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene typically involves the reaction of tert-butylamine with nitrobenzene under specific conditions to form the azoxy compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the nitro or azoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-tert-Butyl-ONN-azoxy]-2-nitrobenzene: A geometric isomer with different spatial arrangement of the azoxy group.

    tert-Butyl-2-nitrobenzene: Lacks the azoxy group but shares the tert-butyl and nitro functionalities.

    Azoxybenzene: Contains the azoxy group but lacks the tert-butyl and nitro groups.

Uniqueness

1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene is unique due to the combination of the tert-butyl, azoxy, and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

137887-32-2

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

tert-butyl-(2-nitrophenyl)imino-oxidoazanium

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)13(16)11-8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3

InChI Key

UTFFBMJPIFGAFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[N+](=NC1=CC=CC=C1[N+](=O)[O-])[O-]

Origin of Product

United States

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